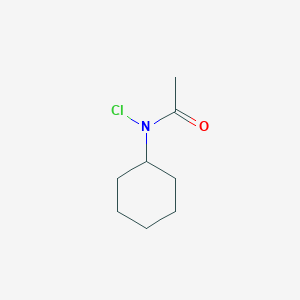

N-Chloro-N-cyclohexylacetamide

Description

Significance of N-Haloamides as Electrophilic Reagents and Reactive Intermediates in Advanced Organic Synthesis

N-Haloamides are a class of compounds characterized by a halogen atom bonded directly to the nitrogen of an amide group. This arrangement renders the halogen atom electrophilic, a feature that chemists have harnessed for a multitude of synthetic transformations. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are widely used as sources of "positive" halogens, facilitating reactions such as the halogenation of alkenes, alkynes, and aromatic systems. nih.govmdpi.com The reactivity of N-haloamides stems from the lability of the N-X (where X is a halogen) bond, which can be cleaved to generate electrophilic halogen species. nih.gov

Beyond their role as halogenating agents, N-haloamides are pivotal as precursors to highly reactive intermediates. For instance, under specific conditions, they can generate N-acylnitrenium ions, which are powerful electrophiles capable of engaging in a variety of carbon-hydrogen (C-H) insertion and cyclization reactions. This reactivity has been exploited in the synthesis of complex nitrogen-containing molecules. The ability of N-chloroamides, in particular, to participate in site-selective aliphatic C-H chlorination highlights their utility in converting simple hydrocarbons into more valuable functionalized products. nih.gov

Academic Importance of Amide N-Chlorination in Fundamental Organic and Environmental Chemistry

The process of amide N-chlorination, the formation of an N-Cl bond on an amide nitrogen, is of significant academic interest. From a fundamental organic chemistry perspective, the study of N-chlorination kinetics and mechanisms provides insights into the reactivity of amides and the nature of various chlorinating agents. rsc.orgchemicalbook.com Research has shown that the rate of N-chlorination is influenced by the substituents on the amide nitrogen and the carbonyl carbon, as well as the pH of the reaction medium. rsc.orgisca.me For instance, the reactivity of the chlorinating species often follows the order CH₃COOCl > Cl₂ > HOCl, while the presence of electron-donating or withdrawing groups on the amide can either accelerate or decelerate the reaction depending on the specific mechanism. isca.me

In the realm of environmental chemistry, the N-chlorination of amides is a crucial process in water treatment. Amides are present in natural organic matter and various synthetic chemicals, and their reaction with chlorine-based disinfectants can lead to the formation of N-chloramides as disinfection byproducts. chemicalbook.com Understanding the formation, stability, and reactivity of these N-chlorinated species is vital for assessing their potential impact on water quality and human health.

Research Focus on N-Chloro-N-cyclohexylacetamide: Unique Structural Features and Mechanistic Opportunities

While specific, in-depth research on this compound is limited, its structural features provide a basis for predicting its chemical behavior and potential research applications. The molecule is an N-chlorinated derivative of N-cyclohexylacetamide.

The synthesis of the parent amide, N-cyclohexylacetamide, is straightforward, typically involving the reaction of cyclohexylamine (B46788) with acetyl chloride or acetic anhydride. researchgate.net The subsequent N-chlorination would likely be achieved using a suitable chlorinating agent such as t-butyl hypochlorite (B82951) or sodium hypochlorite.

The presence of the bulky and hydrophobic cyclohexyl group is a key structural feature. This group can influence the molecule's solubility, reactivity, and intermolecular interactions. In reactions, the cyclohexyl group can exert steric hindrance, potentially directing the approach of reagents to the electrophilic chlorine atom or influencing the stereochemical outcome of reactions involving the N-chloroamide functionality.

From a mechanistic standpoint, this compound presents opportunities to study the interplay of steric and electronic effects in N-haloamide reactions. For example, in electrophilic chlorination reactions where this compound would serve as the chlorine source, the cyclohexyl group could modulate the reactivity and selectivity compared to less sterically hindered N-chloroamides. Furthermore, investigations into its potential to undergo intramolecular reactions, such as radical-mediated C-H amination of the cyclohexyl ring, could lead to novel synthetic routes for functionalized cyclohexylamines.

Below are tables detailing the properties of the precursor, N-cyclohexylacetamide, and a representative N-haloamide, N-chlorosuccinimide, to provide context for the anticipated characteristics of this compound.

Table 1: Properties of N-Cyclohexylacetamide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | nih.gov |

| Molecular Weight | 141.21 g/mol | nih.gov |

| IUPAC Name | N-cyclohexylacetamide | nih.gov |

| CAS Number | 1124-53-4 | nih.gov |

| Appearance | Solid | |

| Melting Point | 104 °C |

Table 2: Properties of N-Chlorosuccinimide (NCS)

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClNO₂ | |

| Molecular Weight | 133.53 g/mol | |

| IUPAC Name | 1-chloropyrrolidine-2,5-dione | |

| CAS Number | 128-09-6 | |

| Appearance | White crystalline solid | |

| Melting Point | 150-151 °C |

Structure

3D Structure

Properties

CAS No. |

5014-42-6 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

N-chloro-N-cyclohexylacetamide |

InChI |

InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |

InChI Key |

PMXQDTBJZLOVSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1CCCCC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro N Cyclohexylacetamide

Classical N-Chlorination Approaches for Secondary Amides

Traditional methods for the N-chlorination of amides rely on a set of well-established chlorinating agents. These approaches have been widely used but can present challenges regarding reagent stability, reaction conditions, and by-product formation.

Hypochlorous acid (HOCl) and its corresponding hypochlorite (B82951) salts (e.g., sodium hypochlorite, NaOCl, and calcium hypochlorite, Ca(OCl)₂) are fundamental reagents for N-chlorination. The reaction of chlorine with amides is dominated by hypochlorite (⁻OCl), which yields N-chloroamides nih.gov. The kinetics and mechanism of this reaction have been studied, particularly for model secondary amides like N-methyl acetamide (B32628) cdnsciencepub.comresearchgate.net.

The active chlorinating species in these reactions are highly dependent on the pH, chloride ion concentration, and acetic acid concentration of the solution cdnsciencepub.comresearchgate.net. In acetate-buffered solutions within a pH range of 3.0 to 6.0, the active species can include HOCl, molecular chlorine (Cl₂), and acetyl hypochlorite (CH₃COOCl), with reactivity increasing in that order cdnsciencepub.comcdnsciencepub.com. The reaction rate is influenced by substituents on the amide; for chlorination with hypochlorite ion, the primary step is proposed to be the formation of a hydrogen bond between the amide's hydrogen and the hypochlorite's oxygen cdnsciencepub.comingentaconnect.comcdnsciencepub.com.

Commonly used hypochlorite sources include:

Sodium Hypochlorite (NaOCl): Often used in the form of commercial bleach, it provides a straightforward method for N-chlorination. However, a significant drawback is that the concentration of "active" chlorine in commercial bleach can be variable and time-dependent sciencemadness.org.

Calcium Hypochlorite (Ca(OCl)₂): This stable and inexpensive salt, particularly when supported on moist alumina (B75360), has been shown to efficiently N-chlorinate various amides, carbamates, and lactams under smooth conditions sciencemadness.orgorganic-chemistry.org.

These methods, while effective, can sometimes require careful control of reaction conditions to achieve high selectivity and yield.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions wikipedia.orgdntb.gov.ua. As a source of electrophilic chlorine ("Cl⁺"), it is effective in the chlorination of various substrates, including the N-chlorination of secondary amides wikipedia.orgignited.in.

While NCS is a common choice, its application for synthesizing secondary N-chloroamides can have limitations ignited.in. The reaction conditions can influence the outcome; for instance, the presence of trace acids can lead to the formation of molecular chlorine (Cl₂), which may affect the reaction's selectivity nih.gov. In some advanced applications, NCS has been used in combination with visible-light photoredox catalysts, where it can serve a dual role as both an initiator for radical formation and as the chlorinating agent acs.org. Other N-chloro compounds with similar reactivity include chloramine-T and 1,3-dichloro-5,5-dimethylhydantoin wikipedia.org.

Trichloroisocyanuric acid (TCCA) has emerged as a superior reagent for the N-chlorination of amides due to its high efficiency, stability, and safety in handling sciencemadness.orgenamine.net. It is a stable white solid that is more reactive than many other N-chloro compounds like NCS enamine.net.

TCCA facilitates the conversion of amides and carbamates into their corresponding N-chloro derivatives in excellent yields, often 90% or higher, under mild reaction conditions sciencemadness.org. A key advantage of using TCCA is the formation of cyanuric acid as a byproduct, which is a solid that can be easily removed from the reaction mixture by simple filtration enamine.net. The reaction is typically carried out in an organic solvent, such as dichloromethane or methanol, at room temperature sciencemadness.orgsciencemadness.org. This method is characterized by its mild conditions, non-toxic byproducts, and straightforward work-up, making it suitable for both laboratory and larger-scale synthesis sciencemadness.org.

| Amide | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluamide | Methanol | 0.5 | - | sciencemadness.org |

| Benzamide | Methanol | 1 | 92.0 | sciencemadness.org |

| Decanamide | Methanol | 1 | 97.5 | sciencemadness.org |

| Cyclohexanecarboxamide | Methanol | 1 | 68.2 | researchgate.net |

| N-Methylacetamide | Dichloromethane | 1 | >90 | sciencemadness.org |

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and enhancing selectivity. These modern approaches offer significant advantages over classical methods.

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the N-chlorination of secondary amides, leading to dramatic reductions in reaction times and often improved yields ignited.inignited.in.

In a notable application, the N-chlorination of cyclic and acyclic secondary amides was achieved in just 15-20 minutes using N-chlorobenzotriazole as the chlorinating agent under microwave irradiation ignited.in. This represents a significant improvement over conventional heating methods that can take several hours ignited.in. The optimization of reaction conditions, such as temperature and microwave power, is crucial. For instance, maximum yields were observed at a power of 80-90 W, with decomposition occurring at higher power levels ignited.in. This rapid, efficient, and safe methodology highlights the potential of microwave heating as an environmentally friendly technique for synthesizing N-chloroamides ignited.in.

The choice of solvent and the fine-tuning of reaction conditions are critical for achieving selective N-chlorination. Solvents can play a crucial role in the reaction pathway, influencing both the rate and the outcome of the transformation nih.govrsc.orgrsc.org.

A systematic study on the effect of the solvent for the N-chlorination of p-toluamide with TCCA demonstrated this principle effectively sciencemadness.org. The reaction was tested in various solvents, and the time required for complete conversion was monitored.

| Solvent | Time for Complete Conversion (h) |

|---|---|

| Methanol | 0.5 |

| Acetonitrile (B52724) | 1.5 |

| Acetone | 5 |

| Methyl Acetate | 6 |

| Methylene (B1212753) Chloride | 24 |

As shown in the table, methanol was the most effective solvent, significantly accelerating the reaction compared to others like methylene chloride sciencemadness.org. Beyond solvent choice, other conditions such as the presence of a base can be vital. For instance, in C-H chlorination reactions using N-chloroamides, the addition of a base like cesium carbonate can improve selectivity by neutralizing trace amounts of acid that might otherwise generate less selective chlorinating species like Cl₂ nih.gov. This highlights the importance of a holistic approach to optimizing reaction conditions for selective N-chlorination.

Mechanistic and Kinetic Studies of N Chloro N Cyclohexylacetamide Formation and Reactivity

Fundamental Reaction Mechanisms of Amide N-Chlorination

The conversion of an amide to its N-chloro derivative involves the formation of a nitrogen-chlorine bond. This transformation is generally understood to proceed through pathways involving direct electrophilic attack on the amide nitrogen, with the potential role of tautomeric intermediates also being a consideration in mechanistic discussions.

The N-chlorination of a secondary amide like N-cyclohexylacetamide is primarily described as a direct electrophilic attack on the amide nitrogen. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic chlorine species such as hypochlorous acid (HOCl) or molecular chlorine (Cl₂). cdnsciencepub.comcdnsciencepub.com This addition-elimination sequence is a common mechanistic motif for the functionalization of carboxylic acid derivatives. youtube.com

The mechanism can vary depending on the specific chlorinating agent. For molecular chlorinating agents (e.g., Cl₂, CH₃COOCl), the reaction is believed to involve the direct donation of electrons from the amide nitrogen to the chlorine atom. cdnsciencepub.comcdnsciencepub.comingentaconnect.com In contrast, when hypochlorite (B82951) ion (OCl⁻) is the active species, particularly at higher pH, the proposed primary interaction is the formation of a hydrogen bond between the amide's N-H proton and the hypochlorite's oxygen atom. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

While amides can exist in equilibrium with their tautomeric iminol form (a species with a C=N double bond and a hydroxyl group), the direct attack pathway is more commonly cited for N-chlorination. In the iminol pathway, the π-bond of the iminol would be the nucleophile attacking the electrophilic chlorine. However, for standard amide chlorination, activation of the amide carbonyl is typically required to favor such alternative pathways. nih.gov

Proton transfer steps are critical in the N-chlorination of amides and are often integral to the reaction's catalysis. masterorganicchemistry.comyoutube.com The electrophilicity of the chlorinating agent can be enhanced through protonation; for instance, protonation of the carbonyl oxygen in the amide can increase the nucleophilicity of the nitrogen atom, facilitating the attack. libretexts.orgncert.nic.in

Water molecules play a multifaceted role in the reaction. Firstly, water is not a passive solvent; it governs the equilibrium between the various active chlorinating species. The reaction of chlorine gas with water produces hypochlorous acid and hydrochloric acid:

Cl₂ + H₂O ⇌ HOCl + H⁺ + Cl⁻

Hypochlorous acid itself is a weak acid and exists in a pH-dependent equilibrium with the hypochlorite ion: hydroinstruments.comnumberanalytics.com

HOCl ⇌ H⁺ + OCl⁻

Kinetics of N-Chlorination Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For N-chloroamide formation, the reaction typically follows second-order kinetics, where the rate is dependent on the concentrations of both the amide and the chlorinating species.

The N-chlorination of amides is generally characterized as a second-order reaction. nih.govresearchgate.net The rate law can be expressed as:

Rate = k[Amide][Chlorinating Agent]

Here, k is the second-order rate constant, a measure of the reaction's intrinsic speed. libretexts.orgkhanacademy.org The units for this constant are typically M⁻¹s⁻¹. libretexts.orglibretexts.org

Kinetic studies on a range of amides have determined these rate constants and the corresponding activation energies (Ea), which represent the minimum energy required for the reaction to occur. youtube.com While specific data for N-cyclohexylacetamide is not prevalent, studies on analogous secondary amides provide valuable context. For instance, at pH 8, apparent second-order rate constants for various amides reacting with chlorine are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹, with activation energies between 62 and 88 kJ/mol. nih.govresearchgate.net The specific rate constants for reactions with hypochlorite (OCl⁻) as the dominant species fall within a similar range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. nih.govresearchgate.net

Table 1: Kinetic Data for N-Chlorination of Various Amides with Hypochlorite (OCl⁻) This table presents data for amides structurally related to N-cyclohexylacetamide to illustrate typical kinetic parameters.

| Amide | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Acetamide (B32628) | 0.058 | 72 |

| N-Methylacetamide | 0.018 | 88 |

| Benzamide | 0.29 | 62 |

| N-Methylbenzamide | 0.11 | 67 |

Data sourced from a 2023 study on amide chlorination kinetics. nih.gov

The structure of the amide itself has a profound impact on the rate of N-chlorination, driven by both electronic and steric effects of the substituents on the nitrogen and carbonyl carbon.

Electronic Effects: Research has shown that the rate of reaction between amides and chlorine species decreases as the electron-donating character of the substituents on both the amide nitrogen and the carbonyl carbon increases. nih.govresearchgate.net This suggests that stabilizing the positive charge development on the nitrogen in the transition state is less important than the electrophilicity of the chlorinating agent or other factors in the rate-determining step for this class of reactions. For N-cyclohexylacetamide, the cyclohexyl group is an electron-donating alkyl group, which would be expected to decrease the reaction rate compared to an amide with an electron-withdrawing group at the same position.

Steric Effects: Steric hindrance plays a significant role in chemical reactivity. ncert.nic.invedantu.comlearncbse.in The bulky cyclohexyl group attached to the nitrogen in N-cyclohexylacetamide presents a greater steric impediment to the approaching chlorinating agent compared to a smaller group like a methyl substituent. acs.org This increased steric bulk would be expected to lower the rate of N-chlorination relative to less hindered secondary amides, such as N-methylacetamide. cdnsciencepub.comingentaconnect.com

The rate of N-chlorination is highly sensitive to the pH of the reaction medium. This dependence is primarily due to the shifting equilibrium between the different chlorinating species (Cl₂, HOCl, and OCl⁻) in aqueous solutions. nih.goviwaponline.com

Other medium effects, such as ionic strength, have also been investigated. In some studies, the rate constant for chlorination by hypochlorite was found to be independent of the ionic strength of the medium. cdnsciencepub.com This observation suggests that the rate-determining step for this pathway involves the reaction of a charged species (OCl⁻) with a neutral molecule (the amide), rather than a reaction between two ions. cdnsciencepub.com

Reaction Mechanisms of N-Chloro-N-cyclohexylacetamide Transformations

The reactivity of this compound is characterized by several key mechanistic pathways that dictate its chemical behavior. These pathways are influenced by factors such as the reaction conditions, the nature of the reactants, and the presence of catalysts.

Nucleophilic Substitution Reactions at the Amide Nitrogen and N-Cl Bond

Nucleophilic substitution reactions are a fundamental aspect of the chemistry of N-chloroamides. researchgate.netwisc.edu The N-Cl bond in this compound is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. Similarly, the amide nitrogen can also be a site for nucleophilic attack, although this is less common.

The general mechanism for nucleophilic substitution at the N-Cl bond can be described as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic chlorine atom of the N-Cl bond.

Transition State: A transition state is formed where the Nu-Cl bond is forming and the N-Cl bond is breaking.

Product Formation: The N-Cl bond cleaves, resulting in the formation of a new N-Nu bond and a chloride ion (Cl⁻).

Kinetic studies of similar N-chloro compounds have shown that these reactions are often first order in both the N-chloroamide and the nucleophile, indicating a bimolecular (SN2-type) mechanism. researchgate.netrsc.org The rate of these reactions is influenced by the nucleophilicity of the attacking species and the steric hindrance around the nitrogen atom. For instance, studies on related N-chloroacetamides have shown that the chlorine atom is readily replaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net

Below is an interactive table summarizing the key aspects of nucleophilic substitution reactions involving N-chloroamides:

Intramolecular Rearrangements (e.g., Orton Rearrangement and Analogous Processes)

N-chloroamides, particularly those derived from aromatic amines, are known to undergo the Orton rearrangement. walshmedicalmedia.comresearchgate.net This acid-catalyzed reaction involves the migration of the chlorine atom from the amide nitrogen to the aromatic ring, typically to the ortho or para position. walshmedicalmedia.comresearchgate.netspcmc.ac.in While this compound itself does not have an aromatic ring directly attached to the nitrogen, analogous intramolecular rearrangements can be considered, especially in the presence of a Lewis acid or under photolytic conditions.

The classical Orton rearrangement of an N-chloroanilide proceeds through the following steps:

Protonation of the amide oxygen.

Attack of a chloride ion (from the acid catalyst) on the protonated species to form an intermediate.

Release of molecular chlorine (Cl₂).

Electrophilic aromatic substitution of the aromatic ring by the in situ generated chlorine.

Studies have shown that the Orton rearrangement is an intermolecular process, as evidenced by the formation of cross-halogenated products when a halogen captor is present. spcmc.ac.in The reaction is favored in acidic media. walshmedicalmedia.comresearchgate.net Clay-catalyzed Orton rearrangements have also been reported, offering advantages such as higher efficiency and selectivity. niscpr.res.in

Elimination Reactions and Formation of Transient Reactive Intermediates

Elimination reactions of N-chloroamides can lead to the formation of highly reactive transient intermediates. libretexts.orgopenstax.org Depending on the structure of the amide and the reaction conditions, these reactions can proceed through different mechanisms, such as E1, E2, or E1cB. libretexts.orgopenstax.org For this compound, elimination of HCl is a plausible pathway, potentially leading to the formation of an N-acyl-N-cyclohexylimine or related unsaturated species.

The formation of these transient intermediates is significant as they can subsequently undergo various transformations, including cycloadditions, polymerizations, or reactions with trapping agents. For example, α-chloro enamines are known reactive intermediates that can be generated from related systems. researchgate.net

The general pathway for an E2 elimination would involve:

A base abstracts a proton from a carbon atom adjacent (alpha) to the nitrogen.

Simultaneously, the N-Cl bond breaks, and a double bond is formed between the nitrogen and the alpha-carbon.

The regioselectivity of the elimination (i.e., which proton is removed) is governed by factors such as steric hindrance and the stability of the resulting double bond, often following Zaitsev's rule where the more substituted alkene is the major product. libretexts.orgopenstax.org

Investigation of Radical-Mediated Pathways in N-Chloroamide Chemistry (e.g., Amidyl Radical Formation)

The N-Cl bond in N-chloroamides can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to generate an amidyl radical and a chlorine radical. nih.govresearchgate.net Amidyl radicals are highly reactive species that can participate in a variety of synthetic transformations. researchgate.netresearchgate.netnih.govmanchester.ac.uk

The formation of an amidyl radical from this compound can be represented as:

C₆H₁₁N(Cl)C(O)CH₃ → C₆H₁₁N•C(O)CH₃ + Cl•

Once formed, the amidyl radical can undergo several reactions, including:

Hydrogen Abstraction: The amidyl radical can abstract a hydrogen atom from a suitable donor molecule.

Addition to Alkenes: It can add to carbon-carbon double bonds, initiating a radical chain reaction.

Intramolecular Cyclization: If the structure allows, the amidyl radical can cyclize to form heterocyclic compounds.

Visible light photoredox catalysis has emerged as a powerful tool for generating amidyl radicals from N-chloroamides under mild conditions. rsc.org These reactions often utilize a photocatalyst that, upon excitation with visible light, can induce the homolytic cleavage of the N-Cl bond. nih.govmanchester.ac.ukrsc.org

Computational Chemistry and Theoretical Modeling of N Chloro N Cyclohexylacetamide Systems

Application of Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods are instrumental in mapping out the intricate details of chemical reactions involving N-chloroamides. These computational techniques allow for the characterization of key species along a reaction coordinate, including stable molecules, reactive intermediates, and the transition states that connect them.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules like N-Chloro-N-cyclohexylacetamide. DFT calculations are widely used to optimize the geometries of ground states and to locate and characterize transition state structures. For instance, the B3LYP functional combined with a basis set like 6-31G(d) has been effectively used to study the properties of amides and their derivatives. mdpi.com Such calculations reveal crucial structural parameters, including bond lengths and angles, which are affected by factors like heteroatom substitution and steric hindrance. mdpi.com

In the context of reactions involving N-chloroamides, such as the Hofmann–Löffler–Freytag (HLF) reaction, DFT is essential for elucidating the mechanism. pharma.hr Calculations can identify transition state structures, which are distinguished from energy minima by the presence of a single imaginary frequency. pharma.hr By performing an Intrinsic Reaction Coordinate (IRC) search from a transition state, chemists can confirm that it connects the intended reactants and products on the potential energy surface. pharma.hr This process is vital for understanding reaction pathways, such as intramolecular hydrogen atom abstraction by nitrogen-centered radicals generated from N-chloroamides. pharma.hr DFT calculations have also been employed to elucidate catalytic mechanisms where N-chloroamides are used, for example, in the functionalization of C-H bonds. researchgate.net

While DFT methods are powerful, achieving high accuracy for energy calculations, particularly for reaction barriers, often requires more computationally intensive ab initio methods. Composite theoretical models, which combine results from several high-level calculations to approximate a very high level of theory, are employed for this purpose. These methods provide reliable radical stabilization energies (RSE), which are crucial for understanding the stability and reactivity of the amidyl radicals formed from N-chloroamides. pharma.hr By using isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, these high-level calculations can produce benchmark-quality data on radical stability. pharma.hr Such accurate energy calculations are critical for creating precise energy profiles for complex reactions and for validating the results obtained from more cost-effective DFT methods.

Modeling Reaction Energetics and Barrier Heights

Computational methods are used to determine the activation energies (Ea) and reaction enthalpies (ΔH) for various transformations of N-chloroamides. For example, in reactions analogous to those involving N-chloroamides, such as the SN2 reaction of N-acyloxy-N-alkoxyamides, activation energies have been calculated to be in the range of 40 to 60 kJ/mol. mdpi.com For intramolecular hydrogen atom abstractions, a key step in reactions like the HLF, relative barriers have been estimated to be around 46 ± 1 kJ/mol. pharma.hr These calculations provide quantitative insight into the feasibility and rate of a given reaction step. The enthalpy of reaction is calculated as the difference in the total electronic and thermal enthalpies of the products and reactants, providing a measure of whether a reaction is exothermic or endothermic.

| Reaction Step | Method/Basis Set | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Homolytic N-Cl Cleavage | B3LYP/6-311+G(d,p) | 125 | +110 |

| Intramolecular H-Abstraction (δ-C-H) | B3LYP/6-311+G(d,p) | 45 | -20 |

| Chlorine Atom Transfer | B3LYP/6-311+G(d,p) | 15 | -95 |

For multi-step reactions, a one-dimensional reaction coordinate is insufficient. Instead, a multi-dimensional potential energy surface (PES) must be explored. pharma.hr A PES maps the energy of a molecular system as a function of its geometry. Computational chemists use PES scans to locate all relevant minima (reactants, intermediates, products) and saddle points (transition states). pharma.hr For reactions involving N-chloroamides, this allows for the comprehensive mapping of complex pathways, such as the competing cyclization and rearrangement reactions of the corresponding amidyl radicals. pharma.hr By analyzing the PES, researchers can identify the lowest energy pathway, predict product distributions, and understand the factors controlling selectivity in reactions where multiple outcomes are possible. pharma.hr

Solvation Models in Computational Studies

Reactions are typically carried out in a solvent, and the interaction between the solute (e.g., this compound) and the solvent can significantly impact reaction energetics and mechanisms. Solvation models are therefore a critical component of accurate computational studies.

Implicit or continuum solvation models are widely used due to their computational efficiency. These models represent the solvent as a continuous medium with a characteristic dielectric constant. Popular models include the Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), as well as the Universal Solvation Model based on solute electron density (SMD). pharma.hruchicago.eduhbni.ac.in These models have been applied in studies of N-chloroamides and related compounds to calculate solvation free energies and to model reactions in various solvents like acetonitrile (B52724). uchicago.eduunito.it The choice of solvation model can influence the calculated energy barriers and the relative stability of charged or highly polar species in solution. mdpi.com

| Solvation Model | Solvent | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Gas Phase | N/A | 95 |

| IEFPCM | Acetonitrile | 75 |

| SMD | Acetonitrile | 72 |

| IEFPCM | Water | 68 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, flexible molecules like this compound can exist in multiple conformations. uci.edu Conformational analysis aims to identify the stable, low-energy structures (conformers) and understand the energy landscape that governs their interconversion. wustl.edu

A conformational search is the first step, where various computational methods are used to explore the potential energy surface of the molecule and locate the energy minima. uci.edunih.gov Methods like systematic searches, Monte Carlo methods, or low-mode searches can be employed to generate a wide range of possible conformations. wustl.edu Each generated structure is then subjected to energy minimization to find the nearest local energy minimum.

Once the low-energy conformers are identified, their relative populations at a given temperature can be estimated using the Boltzmann distribution. The structure with the lowest energy is the global minimum.

Molecular dynamics (MD) simulations provide further insight by simulating the motion of the atoms over time. mdpi.com An MD simulation of this compound would reveal not only the stable conformations but also the dynamic transitions between them. This can help identify the most flexible parts of the molecule and the timescales of conformational changes. For a molecule with a flexible cyclohexyl ring and rotation around the C-N amide bond, MD simulations are invaluable for understanding its dynamic behavior. mdpi.com

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) (C-C-N-C) | Key Dihedral Angle 2 (°C) (C-N-C=O) | Cyclohexyl Conformation |

| 1 | 0.00 | 178.5 | 5.2 | Chair (Equatorial) |

| 2 | 1.25 | -65.3 | 175.8 | Chair (Equatorial) |

| 3 | 2.80 | 175.9 | 8.1 | Skew-Boat |

| 4 | 4.50 | 68.4 | -170.3 | Chair (Axial) |

Note: This table presents a hypothetical set of results from a conformational analysis to illustrate the data generated. The dihedral angles and relative energies are representative examples.

Reactivity and Synthetic Utility of N Chloro N Cyclohexylacetamide As a Reagent

N-Chloro-N-cyclohexylacetamide as a Chlorinating Agent in Targeted Organic Transformationsnih.gov

This compound, as a member of the N-chloroamide family, serves as a source of electrophilic chlorine and as a precursor to reactive radical intermediates, enabling specific chlorination reactions.

Electrophilic Chlorination Reactions Mediated by this compound

N-chloroamides are recognized as effective reagents for electrophilic chlorination. In these reactions, the N-Cl bond is polarized, rendering the chlorine atom electrophilic ("Cl⁺"). This electrophilicity can be enhanced by the presence of acids. The general mechanism involves the attack of a nucleophile, such as an electron-rich aromatic ring or an enolate, on the chlorine atom of the N-chloroamide. This transfers the chlorine to the nucleophile and generates the corresponding amide anion, which is subsequently protonated.

While specific studies detailing the use of this compound in electrophilic chlorination are not extensively documented, its reactivity is expected to parallel that of other well-studied N-chloroamides. For instance, reagents like N-chlorosuccinimide (NCS) are widely used for the chlorination of activated arenes and carbonyl compounds under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution pathway for arenes or via an α-chlorination pathway for carbonyls after enol or enolate formation.

Directed C-H Functionalization Strategies (e.g., C-H Amidation/Chlorination)nih.gov

A significant application of N-chloroamides is in the site-selective functionalization of unactivated aliphatic C-H bonds. This transformation does not proceed through an electrophilic mechanism but rather involves a radical-mediated pathway. Visible light irradiation of an N-chloroamide initiates the homolytic cleavage of the N-Cl bond, generating a nitrogen-centered radical known as an amidyl radical.

This highly reactive amidyl radical can selectively abstract a hydrogen atom from a substrate's C-H bond in a process called Hydrogen Atom Transfer (HAT). This step is highly selective, influenced by both steric and electronic factors. The resulting carbon-centered radical then reacts with another molecule of the N-chloroamide to abstract a chlorine atom, yielding the chlorinated product and regenerating the amidyl radical to propagate the chain reaction. nih.gov This strategy allows for the chlorination of C-H bonds that are typically unreactive.

Research on various N-chloroamides has demonstrated that these reactions can achieve high site-selectivity, targeting specific methylene (B1212753) or methine groups in complex molecules based on their electronic environment. For example, electron-withdrawing groups can deactivate nearby C-H bonds, directing the chlorination to more remote, electron-rich positions. nih.gov

Table 1: Site-Selective C-H Chlorination with N-Chloroamides (Illustrative Examples) Note: The following data is from studies on various N-chloroamides and is presented to illustrate the general reactivity. N-chloroamide 1 refers to N-chloro-2,2,2-trifluoro-N-phenylacetamide.

| Entry | Substrate | N-Chloroamide | Product(s) | Yield (%) | Selectivity |

| 1 | Cyclohexane | N-chloroamide 1 | Monochlorocyclohexane | 65 | - |

| 2 | Adamantane | N-chloroamide 1 | 1-Chloroadamantane, 2-Chloroadamantane | 70 | 9:1 |

| 3 | Sclareolide | N-chloroamide 1 | 2α-Chlorosclareolide | 75 (gram scale) | >20:1 dr |

| 4 | Rimantadine derivative | N-chloroamide 1 | C-H chlorinated product | 66 | Complete site-selectivity |

Data adapted from a 2016 study on site-selective aliphatic C–H chlorination using N-chloroamides. nih.gov

Role as an Electrophilic Amidation Reagent in Controlled Syntheseswikipedia.orgnih.gov

The term "electrophilic amidation" typically refers to reactions where an electrophilic nitrogen source delivers an amino group (e.g., -NH₂, -NHR, -NR₂) to a nucleophile. wikipedia.orgnih.gov Reagents like chloramine (B81541) (NH₂Cl), hydroxylamine (B1172632) derivatives, and oxaziridines are classic examples of electrophilic aminating agents, where the nitrogen atom itself is the electrophilic center. wikipedia.orgnih.gov These reagents react with carbanions, enolates, and organometallic species to form C-N bonds. wikipedia.org

The use of an N-chloroamide like this compound to deliver the entire N-cyclohexylacetamido group in a single step (electrophilic amidation) is not a commonly reported transformation. The reactivity of this class of compounds is dominated by the electrophilicity of the chlorine atom (as a chlorinating agent) or by radical pathways involving the N-Cl bond. The parent compound, 2-chloro-N-cyclohexylacetamide, functions as an electrophile at the carbon atom bearing the chlorine, readily undergoing nucleophilic substitution.

Therefore, while N-chloroamides are potent electrophilic chlorinating agents, their role as electrophilic amidation reagents is not well-established in the literature.

Participation in Cascade Reactions and Multicomponent Synthesesresearchgate.net

While examples of this compound in multicomponent reactions are scarce, its non-chlorinated precursor, 2-chloro-N-cyclohexylacetamide, is a valuable participant in cascade reactions for the synthesis of complex heterocycles. A notable example is the one-pot synthesis of pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-ones. researchgate.net

This transformation is a well-defined cascade process involving several sequential intramolecular reactions initiated by a single set of reagents. The reaction between a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide, such as 2-chloro-N-cyclohexylacetamide, proceeds via the following steps:

O-Alkylation: In the presence of a base like cesium carbonate, the hydroxyl group of the hydroxypyridine attacks the electrophilic carbon of the chloroacetamide, displacing the chloride and forming an ether linkage.

Smiles Rearrangement: The initially formed O-alkylation product undergoes an intramolecular aromatic nucleophilic substitution, known as the Smiles rearrangement. The amide nitrogen attacks the pyridine (B92270) ring, displacing the oxygen atom. This key step sets the stage for the final cyclization.

Cyclization: The rearranged intermediate rapidly undergoes an intramolecular cyclization to form the final, stable tricyclic pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-one framework. researchgate.net

This one-pot annulation provides excellent yields and demonstrates the utility of the chloroacetamide scaffold in building complex heterocyclic systems through a cascade strategy. researchgate.net

Table 2: One-Pot Synthesis of Pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-ones via Cascade Reaction

| Entry | 2-Halo-3-hydroxypyridine | N-Substituted-2-chloroacetamide | Base | Product | Yield (%) |

| 1 | 2-Chloro-3-hydroxypyridine | N-Benzyl-2-chloroacetamide | Cs₂CO₃ | 1-Benzyl-1H-pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-one | 99 |

| 2 | 2-Chloro-3-hydroxypyridine | 2-Chloro-N-cyclohexylacetamide | Cs₂CO₃ | 1-Cyclohexyl-1H-pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-one | 99 |

| 3 | 2-Bromo-3-hydroxypyridine | N-(4-Methoxybenzyl)-2-chloroacetamide | Cs₂CO₃ | 1-(4-Methoxybenzyl)-1H-pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-one | 99 |

| 4 | 2-Chloro-3-hydroxypyridine | N-Allyl-2-chloroacetamide | Cs₂CO₃ | 1-Allyl-1H-pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-one | 99 |

Data adapted from a 2003 study on the one-pot synthesis of pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-ones. researchgate.net

Derivatization Studies and Applications in Complex Molecular Framework Constructionsmolecule.comorientjchem.orgnih.gov

The 2-chloro-N-cyclohexylacetamide scaffold is a highly versatile building block for constructing more complex molecular frameworks, particularly nitrogen-containing heterocycles and other potentially bioactive molecules. The primary point of reactivity is the carbon-chlorine bond, where the chlorine atom acts as a good leaving group in nucleophilic substitution reactions.

This reactivity allows for the introduction of a wide array of functional groups by reacting 2-chloro-N-cyclohexylacetamide with various nucleophiles (e.g., amines, thiols, alcohols). The resulting derivatives can then be used in further synthetic steps to build intricate molecular architectures. Research has shown that N-substituted 2-chloroacetamides are key intermediates in the synthesis of compounds with potential applications in medicinal chemistry, such as antidepressant and analgesic agents. orientjchem.orgnih.gov

For example, 2-chloro-N-substituted acetamides can be reacted with nucleophiles like 2-mercaptobenzimidazole (B194830) to form new heterocyclic systems. nih.gov In another instance, multistep syntheses starting from chloroacetamide derivatives have been used to create novel bioactive compounds that were evaluated for their analgesic properties. orientjchem.org

Table 3: Derivatization of 2-Chloro-N-substituted Acetamides for Complex Molecule Synthesis

| Starting Chloroacetamide | Nucleophile / Reagent | Resulting Molecular Framework / Application |

| 2-Chloro-N-substituted acetamides | 2-Mercaptobenzimidazole | 2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamides (Antidepressant studies) nih.gov |

| 2-Chloro-N,N-diphenylacetamide | Thiourea, then further steps | N-substituted thiazole-diamines (Analgesic studies) orientjchem.org |

| 2-Chloro-N-arylacetamides | Ammonium thiocyanate | 2-(Arylimino)thiazolidin-4-ones (Heterocyclic synthesis) |

| 2-Chloro-N-cyclohexylacetamide | 2-Halo-3-hydroxypyridines | Pyrido[2,3-b] wikipedia.orgwikiwand.comoxazin-2-ones (Heterocyclic synthesis) researchgate.net |

Advanced Spectroscopic and Analytical Characterization for N Chloro N Cyclohexylacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Advanced Proton (¹H) and Carbon-¹³ (¹³C) NMR Techniques for N-Chloroamide Derivatives

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy offer fundamental insights into the molecular framework of N-chloroamides. youtube.com The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms and molecular geometry. youtube.comyoutube.com

In the ¹H NMR spectrum of N-Chloro-N-cyclohexylacetamide, the protons on the cyclohexyl ring would exhibit complex multiplets, typically in the δ 1.0-4.0 ppm range. The proton on the carbon adjacent to the nitrogen (N-CH) is expected to be the most downfield-shifted signal within the cyclohexyl system due to the deshielding effect of the electronegative nitrogen atom. The methyl protons of the acetamide (B32628) group would likely appear as a singlet further downfield than in a typical alkane, influenced by the adjacent carbonyl group. For the related compound 2-chloro-N-cyclohexylacetamide, a broad singlet for the N-H proton is observed at δ 6.44 ppm, and the N-CH proton appears as a multiplet at δ 3.89 ppm. chemicalbook.com The presence of the chlorine atom on the nitrogen in this compound would further influence these shifts.

¹³C NMR spectroscopy, while less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, provides a distinct signal for each unique carbon atom in the molecule, often with better signal dispersion over a wider chemical shift range (0-220 ppm). youtube.comslideshare.net For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the δ 160-180 ppm region. The carbons of the cyclohexyl ring would resonate in the aliphatic region of the spectrum, with the carbon directly bonded to the nitrogen (N-C) being the most deshielded among them. The methyl carbon of the acetyl group would appear at the most upfield region.

Variable-temperature ¹H NMR studies on similar N-chloroamides have been used to investigate conformational dynamics, such as amide bond rotation and atropisomerism. rsc.orgworktribe.com These studies can reveal the energy barriers between different conformers. rsc.orgworktribe.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH-N | 3.8 - 4.2 | Multiplet |

| Acetyl CH₃ | 2.1 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Cyclohexyl C-N | 50 - 60 |

| Acetyl CH₃ | 20 - 30 |

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous evidence for molecular connectivity and spatial relationships. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the N-CH proton of the cyclohexyl ring to its neighboring CH₂ protons, and further correlations between adjacent protons around the ring. This helps to map out the entire spin system of the cyclohexyl moiety. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orgnih.gov This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the signal for the N-CH proton in the ¹H spectrum would show a correlation to the N-C signal in the ¹³C spectrum, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is crucial for piecing together different fragments of the molecule. In this compound, an HMBC spectrum would be expected to show a correlation from the methyl protons of the acetyl group to the carbonyl carbon. Importantly, it would also show correlations between the N-CH proton of the cyclohexyl ring and the carbonyl carbon, unequivocally establishing the connection between the cyclohexyl and acetamide fragments across the nitrogen atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of a chlorine atom, this peak would appear as a characteristic pair of signals, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for amides. Common fragmentation includes alpha-cleavage and McLafferty rearrangements. Key expected fragments would include:

Loss of the chlorine atom to give an [M-Cl]⁺ fragment.

Cleavage of the N-C(O) bond, leading to a cyclohexylamino radical cation or a chloroacetyl cation.

Fragmentation of the cyclohexyl ring, typically through the loss of ethene or other small neutral molecules.

Analysis of related compounds such as 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide shows predicted adducts in mass spectrometry, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are used to confirm the molecular mass. uni.lu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₈H₁₃ClNO]⁺ | Molecular Ion | 174.07 |

| [C₈H₁₃NO]⁺ | Loss of Cl | 139.10 |

| [C₆H₁₁N]⁺ | Cyclohexylamino fragment | 97.09 |

| [C₂H₂ClO]⁺ | Chloroacetyl fragment | 77.98 |

Vibrational Spectroscopy (IR) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. nist.gov

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the N-chloroamide group.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. In amides, this band typically appears in the range of 1630-1690 cm⁻¹. The presence of the electronegative chlorine atom on the nitrogen may shift this frequency compared to a simple secondary amide.

C-N Stretch: The stretching vibration of the C-N bond in amides usually appears in the 1400-1450 cm⁻¹ region.

N-Cl Stretch: The N-Cl bond vibration is expected to occur in the lower frequency (fingerprint) region of the spectrum, typically between 600-800 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

The NIST Chemistry WebBook provides an IR spectrum for the related compound 2,2,2-trichloro-N-cyclohexylacetamide, which can serve as a reference for the vibrations associated with the cyclohexylamide portion of the molecule. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1640 - 1700 | Strong |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |

| C-N | Stretch | 1400 - 1450 | Medium |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, allowing for the monitoring of reaction progress, isolation of products, and assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds. It is widely used for the quantitative analysis and purity determination of N-chloroamides. rsc.org

A reverse-phase HPLC method is typically employed for compounds like this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. sielc.com A common mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.comnih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area under the peak is proportional to its concentration, allowing for quantitative analysis. nih.gov HPLC is also a valuable tool for monitoring the progress of chlorination reactions, allowing researchers to determine the consumption of the starting amide and the formation of the N-chloroamide product over time. rsc.org Dynamic HPLC using a chiral stationary phase has been utilized to study the stereodynamics and racemization of atropisomeric N-chloroamides. rsc.org

Table 5: Typical HPLC Parameters for N-Chloroamide Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture sielc.com |

| Detector | UV-Vis (e.g., at 210 nm or 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Application | Purity assessment, quantitative analysis, reaction monitoring |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, including the synthesis of this compound. ijpsr.infoyoutube.com This method allows for the rapid, qualitative assessment of the consumption of starting materials and the concurrent formation of the desired product. youtube.com By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can visually track the reaction's progression toward completion. youtube.com

The separation on a TLC plate is based on the principle of differential partitioning of components between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid solvent). youtube.com For N-chloroamides, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. youtube.com The choice of mobile phase, or eluent, is critical and is determined empirically to achieve clear separation between the reactant (e.g., N-cyclohexylacetamide) and the product (this compound). rochester.edu A solvent system is considered effective when the starting material has a baseline-resolved spot from the product spot. rochester.edu

In a typical synthesis, a three-lane spotting pattern is employed on the TLC plate: one lane for the pure starting material, a central lane for the reaction mixture (co-spotted with the starting material), and a third lane for the reaction mixture alone. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more non-polar this compound product will appear and intensify. youtube.com The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com Visualization is commonly achieved using a UV lamp, as the aromatic or conjugated components are often UV-active. rochester.edu

For the related precursor, 2-Chloro-N-cyclohexylacetamide, a mobile phase of Toluene:Ethyl Acetate (3:2) has been reported to give an R_f value of 0.6. nih.gov A similar or slightly adjusted solvent system, such as hexane-ethyl acetate, would likely provide effective separation for monitoring the chlorination of N-cyclohexylacetamide. rsc.org

Table 1: Representative TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description | Details |

| Stationary Phase | The solid adsorbent medium. | Silica gel F₂₅₄ plates. youtube.com |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Toluene:Ethyl Acetate (3:2) or Hexane:Ethyl Acetate mixtures. nih.govrsc.org |

| Sample Application | Method of placing samples on the plate. | Capillary tubes are used to spot the starting material and reaction mixture. rochester.edu |

| Visualization | Method for detecting the separated spots. | UV light (254 nm) for UV-active compounds. rochester.edu Staining with potassium permanganate (B83412) can also be used. youtube.com |

| Interpretation | Analyzing the results. | The disappearance of the reactant spot and the appearance of a new product spot indicate reaction progress. youtube.com |

Specialized Analytical Methods for N-Chloroamide Detection and Quantification

Beyond routine spectroscopic characterization and TLC monitoring, specialized analytical methods are required for the precise detection and, crucially, the quantification of N-chloroamides like this compound. These methods are vital for determining product purity, assessing stability, and calculating reaction yields accurately.

Titrimetric Analysis

Titration is a classic quantitative chemical analysis method that can be adapted for N-chloroamides. libretexts.org The reactivity of the nitrogen-chlorine (N-Cl) bond allows for its quantification through oxidation-reduction (redox) titrations. Amperometric titration, a method that measures current to detect the endpoint, is a standard technique for determining the concentration of species containing active chlorine. nemi.gov

In this context, the N-chloroamide acts as an oxidizing agent. The analysis typically involves reacting the this compound sample with an excess of potassium iodide (KI) in an acidic medium (pH 3.5-4.5). nemi.govhach.com The N-chloroamide oxidizes the iodide ions (I⁻) to molecular iodine (I₂). The amount of liberated iodine, which is stoichiometrically equivalent to the amount of N-chloroamide present, is then determined by titrating with a standard reducing agent solution, such as phenylarsine (B13959437) oxide (PAO) or sodium thiosulfate. hach.com The endpoint is detected by the sharp change in current when all the iodine has been consumed. nemi.gov This method is highly specific and is less affected by colored or turbid solutions than colorimetric methods. nemi.gov

Hyphenated Chromatographic Techniques

For more sensitive detection, especially in complex matrices or for trace-level quantification, hyphenated chromatographic techniques are employed. nih.gov Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both separating and identifying N-chloroamides.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. GC-MS separates components of a mixture based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. ijpsr.info The separated components then enter a mass spectrometer, which provides detailed mass information, allowing for definitive structural confirmation and quantification. The use of GC-MS has been reported for the characterization of related chloroacetamide derivatives. ijpsr.info

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. nih.gov It separates compounds in a liquid mobile phase before they are ionized and analyzed by the mass spectrometer. Modern LC-MS/MS systems offer exceptional sensitivity and selectivity, making them ideal for detecting and quantifying N-chloroamides at very low concentrations. nih.gov

Table 2: Overview of Specialized Analytical Methods for N-Chloroamides

| Analytical Method | Principle | Application for this compound |

| Amperometric Titration | Redox reaction where the N-Cl bond oxidizes an iodide salt. The liberated iodine is titrated with a standard reductant, and the endpoint is detected by a change in current. nemi.govhach.com | Provides accurate quantification of the N-chloroamide concentration in a solution or pure sample. libretexts.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a column followed by ionization and mass-based detection. ijpsr.info | Offers separation, quantification, and structural confirmation of the compound and any volatile impurities. ijpsr.info |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by highly sensitive and selective mass-based detection. nih.gov | Ideal for trace-level detection and quantification, purity assessment, and stability studies in various matrices. nih.gov |

Future Research Directions and Unexplored Avenues in N Chloro N Cyclohexylacetamide Chemistry

Development of Novel Catalytic Systems for Highly Selective N-Chlorination and Subsequent N-Chloroamide Reactivity

The synthesis and reactivity of N-chloroamides are entering a new phase, driven by the need for highly selective and efficient catalytic systems. Future research will likely focus on two main areas: the initial N-chlorination of the parent amide and the subsequent, often complex, reactions of the N-Cl bond.

The direct N-chlorination of secondary amides like N-cyclohexylacetamide is often accomplished using reagents such as trichloroisocyanuric acid (TCCA) or calcium hypochlorite (B82951). rsc.orgtandfonline.comorganic-chemistry.org While effective, the development of catalytic systems for this transformation is a burgeoning area of interest. Such systems could offer milder reaction conditions, improved selectivity, and a better environmental profile.

However, the more significant challenge and a key area for future exploration lies in controlling the reactivity of the resulting N-chloroamide. N-chloroamides are powerful reagents capable of acting as sources of both "Cl+" and amidyl radicals, or participating in rearrangements. acs.orgworktribe.com A major hurdle in their application for C-H amidation is their propensity to undergo the Hofmann rearrangement to form isocyanates, which can lead to undesired aminocarbonylation products. acs.orgacs.org

Recent breakthroughs have demonstrated the potential of transition metal catalysis to steer the reactivity away from these competing pathways. For instance, a Cp*Co(III)-catalyzed system has been developed for the cascade C-2 amidation and C-3 chlorination of indoles, utilizing the dual functionality of N-chloroamides. acs.orgacs.org This represents a seminal example of overriding the inherent rearrangement tendency to achieve a directed C-H amidation. acs.org Future work will undoubtedly seek to expand the scope of such catalytic systems to other substrates and to develop catalysts based on more abundant and less expensive metals.

Another promising frontier is the use of photoredox catalysis. Visible-light-mediated protocols have been shown to enable site-selective aliphatic C-H chlorination using N-chloroamides, proceeding through amidyl radical intermediates. nih.govnih.gov These methods offer a distinct selectivity profile dictated by steric and electronic factors, providing a powerful tool for late-stage functionalization. nih.govnih.gov The development of new photocatalysts tailored for N-chloroamide activation will be crucial for enhancing the efficiency and scope of these transformations.

Table 1: Comparison of N-Chlorination Reagents

| Reagent | Conditions | Advantages | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | Dichloromethane | Efficient, stable solid reagent, avoids competing aromatic chlorination | rsc.orgworktribe.com |

| Calcium hypochlorite / Alumina (B75360) | Moist alumina | Inexpensive, stable, efficient for various amides and carbamates | organic-chemistry.orgresearchgate.net |

| Oxone / Sodium Chloride | Wet alumina in chloroform | Utilizes inexpensive and readily available reagents | researchgate.net |

| t-Butyl hypochlorite | Various | Historically used, effective chlorinating agent | tandfonline.com |

Exploration of Asymmetric Synthesis Methodologies Employing N-Chloro-N-cyclohexylacetamide

The generation of chiral molecules is a cornerstone of modern organic synthesis. The development of asymmetric methodologies involving N-chloroamides is a particularly exciting and largely untapped research area. Recent work on atropisomeric N-chloroamides has opened the door to this new field of stereoselective chemistry. rsc.orgworktribe.com

Atropisomers are stereoisomers arising from restricted rotation about a single bond. rsc.org It has been demonstrated that ortho-substituted secondary anilides can be chlorinated to form configurationally stable, axially chiral N-chloroamides. rsc.orgworktribe.com This discovery is significant because it establishes that N-chloroamides can exist as stable enantiomers, making them potential targets for asymmetric synthesis and candidates for use as chiral reagents. rsc.org Ongoing research is focused on developing the first asymmetric syntheses of these atropisomeric N-chloroamides and subsequently using them in asymmetric halogenation processes. rsc.orgworktribe.com

Beyond atropisomers, other strategies for asymmetric synthesis involving N-chloroamides are emerging. Photoenzymatic catalysis, for instance, has been successfully used for the asymmetric hydroalkylation of olefins to produce α-chloroamides with excellent enantioselectivity. nih.govprinceton.edu This approach uses an evolved flavin-dependent "ene"-reductase to control the stereochemistry of the C-C bond-forming event. nih.gov Adapting such enzymatic or chemoenzymatic systems to accommodate substrates like this compound could provide a powerful platform for creating chiral amidated products.

Furthermore, organocatalytic methods present another promising avenue. The enantioselective protonation of catalytically generated prochiral chloroenamines has been shown to produce chiral vicinal chloroamines with high enantioselectivity. nih.gov Exploring whether this compound can be employed in similar organocatalytic conjugate addition/protonation sequences could lead to novel asymmetric C-N bond-forming reactions.

Table 2: Emerging Asymmetric Methodologies in Chloroamide Synthesis

| Methodology | Key Feature | Potential Application for this compound | Reference |

|---|---|---|---|

| Atropisomeric Synthesis | Generation of configurationally stable, axially chiral N-chloroamides. | Asymmetric synthesis of chiral N-chloroamides for use as stereoselective reagents. | rsc.orgworktribe.com |

| Photoenzymatic Catalysis | Enzyme-controlled stereoselective coupling of α,α-dichloroamides and alkenes. | Asymmetric synthesis of α-chloro-N-cyclohexylacetamide derivatives. | nih.govprinceton.edu |

| Organocatalytic Protonation | Enantioselective protonation of in situ generated chloroenamines. | Asymmetric synthesis of vicinal chloroamines derived from N-cyclohexylacetamide. | nih.gov |

Advanced Computational Methodologies for Predicting Novel Reactivity and Designing New N-Chloroamide Derivatives

As the chemistry of N-chloroamides becomes more intricate, advanced computational methodologies are transitioning from explanatory tools to predictive instruments. The ability to computationally model reaction pathways, predict selectivity, and design novel derivatives a priori is a major goal for future research.

The study of atropisomeric N-chloroamides provides a compelling case for the necessity of such computational tools. rsc.orgworktribe.com Unlike simpler biaryl systems where racemization is well-understood, the racemization of C-N axial chirality in anilides is complicated by potential rotation around multiple bonds. rsc.orgworktribe.com Detailed computational studies were essential to reveal that the racemization of these N-chloroamides occurs via a correlated rotation about the Ar-N and N-CO bonds. worktribe.com This insight would have been challenging to obtain through experimental means alone and highlights the power of computation to elucidate complex stereodynamic processes. worktribe.com Future efforts will focus on developing more accurate and computationally efficient models to predict the configurational stability of new C-N atropisomeric scaffolds, which will accelerate the design of novel chiral ligands and catalysts. worktribe.com

Beyond stereodynamics, computational chemistry is poised to guide the discovery of new reactions. By modeling the frontier molecular orbitals and transition states of reactions involving N-chloroamides, researchers can predict how changes in substrate, catalyst, or reaction conditions will influence the outcome. mit.edu For example, computational models can help predict whether a photocatalyzed reaction between an N-chloroamide and another substrate is likely to occur by evaluating properties like frontier orbital energy matches. mit.edu This predictive capability allows for the rational design of experiments, saving time and resources by focusing on reaction partners with a high probability of success.

The design of new N-chloroamide derivatives with tailored properties is another key area for computational input. By simulating the electronic and steric properties of various substituted N-chloroamides, it will be possible to design reagents with enhanced reactivity, selectivity, or stability for specific applications.

Table 3: Applications of Computational Modeling in N-Chloroamide Chemistry

| Application Area | Computational Task | Research Goal | Reference |

|---|---|---|---|

| Stereodynamics | Modeling racemization pathways and energy barriers. | Predicting the configurational stability of new atropisomeric N-chloroamides. | rsc.orgworktribe.com |

| Reactivity Prediction | Calculating frontier orbital energies and transition state structures. | Guiding the selection of substrates and catalysts for novel reactions. | mit.edu |

| Derivative Design | Simulating electronic and steric properties of virtual compounds. | Designing new N-chloroamide reagents with optimized properties for specific synthetic tasks. | worktribe.com |

Investigation of this compound's Chemical Fate in Complex Reaction Environments

To fully harness the synthetic potential of this compound, a deeper understanding of its stability and reactivity—its chemical fate—in complex reaction mixtures is essential. The desired transformation is often just one of several competing pathways, and controlling this competition is paramount for achieving high yields and selectivities.

A primary aspect of the chemical fate of N-chloroamides is their decomposition or participation in side reactions. As previously noted, the Hofmann rearrangement to an isocyanate is a major competing pathway under basic conditions, which can complicate its use as an amidating agent. acs.org Other potential side reactions, such as [4 + 2] annulations, have also been considered. acs.org A critical area of future research is the detailed kinetic and mechanistic investigation of these competing pathways under various catalytic conditions to identify parameters that favor the desired amidation or chlorination reaction.

The kinetics of dechlorination is another fundamental aspect of the chemical fate of these compounds. Studies have shown that N-chloroamides can be dechlorinated by species such as hydroxide (B78521) and phenoxide ions, regenerating the parent amide. nih.govcdnsciencepub.comcdnsciencepub.com Understanding the rates and mechanisms of these dechlorination reactions is crucial for predicting the lifetime of the active reagent in a given reaction medium and for optimizing reaction times.

Furthermore, in radical-based transformations, the chemical fate is influenced by the behavior of the generated radicals. For example, in site-selective C-H chlorinations, unselective background reactivity involving chlorine radicals (Cl•) can compete with the more selective amidyl radical-mediated pathway. nih.gov Future work will involve developing strategies, such as the use of radical scavengers or specific reaction conditions, to suppress these undesired background reactions and improve the selectivity of the primary transformation. acs.org Investigating the fate of this compound in various solvent systems and in the presence of different additives will provide a more complete picture of its reactivity profile, enabling more rational and robust reaction development.

Table 4: Competing Pathways and Side Reactions of N-Chloroamides

| Pathway/Side Reaction | Conditions/Mediator | Outcome | Reference |

|---|---|---|---|

| Hofmann Rearrangement | Basic conditions | Formation of isocyanates, leading to aminocarbonylation byproducts. | acs.org |

| Dechlorination | Hydroxide ions, Phenoxide ions | Regeneration of the parent amide. | nih.govcdnsciencepub.com |

| Background Radical Reactions | Chlorine radical (Cl•) | Poorly selective, undesired polyhalogenation products. | nih.gov |

| [4 + 2] Annulation | Potential side-reaction with specific substrates | Formation of annulated heterocyclic products. | acs.org |

Further Application of Green Chemistry Principles in this compound Synthesis and Utilization

The integration of green chemistry principles into the synthesis and application of chemical compounds is no longer an option but a necessity. mit.edunih.gov Future research on this compound will increasingly focus on developing more sustainable and environmentally benign methodologies.

One of the primary tenets of green chemistry is the use of safer solvents. mit.edu A significant advance has been the development of N-chloroacetylation reactions in aqueous media, such as a phosphate (B84403) buffer. tandfonline.comresearchgate.net This approach avoids the use of volatile and often toxic organic solvents, and the ease of product isolation (often by simple filtration) further enhances its green credentials. tandfonline.com Expanding these aqueous methods to the synthesis of this compound and its subsequent reactions is a key research goal. Another aspect is the replacement of hazardous solvents with greener alternatives; for example, improving a visible-light-mediated amidation by replacing α,α,α-trifluorotoluene with the more benign ethyl acetate. acs.org

The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is also central. mit.edu Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. mit.edu The development of catalytic systems for both N-chlorination and subsequent C-H functionalization, as discussed in section 7.1, directly aligns with this principle. Using small amounts of a catalyst that can be recycled is preferable to using stoichiometric amounts of a reagent that is consumed in the reaction. mit.edu

Waste prevention is another core principle. mit.edu This can be achieved by using more efficient chlorinating agents that are stable, solid, and produce benign byproducts. For example, using trichloroisocyanuric acid (TCCA) or calcium hypochlorite avoids the need to handle chlorine gas and results in easily removable solid byproducts like cyanuric acid. tandfonline.comresearchgate.net

Finally, increasing energy efficiency by conducting reactions at ambient temperature and pressure is a key goal. mit.edu The development of visible-light-mediated reactions, which often proceed under mild conditions, is a significant step in this direction. nih.govacs.org Future research will aim to combine these principles, for example, by developing a water-soluble photocatalyst for the C-H amidation of this compound at room temperature, to create truly sustainable synthetic processes.

Table 5: Application of Green Chemistry Principles to N-Chloroamide Chemistry

| Green Chemistry Principle | Application in N-Chloroamide Chemistry | Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Performing N-chloroacetylation in aqueous phosphate buffer. | Avoids toxic organic solvents, simplifies product isolation. | tandfonline.comresearchgate.net |

| Maximize Atom Economy | Using transition metal or photoredox catalysts for C-H functionalization. | Reduces waste by using small amounts of recyclable catalysts instead of stoichiometric reagents. | acs.orgnih.govmit.edu |